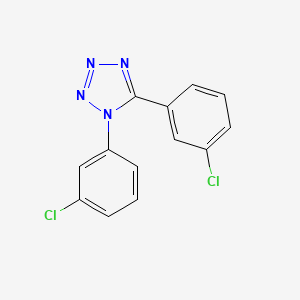

bis(3-chlorophenyl)-1H-1,2,3,4-tetrazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,5-bis(3-chlorophenyl)tetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2N4/c14-10-4-1-3-9(7-10)13-16-17-18-19(13)12-6-2-5-11(15)8-12/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKSNGBYMRTVXFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NN=NN2C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Mechanistic Investigations of Bis 3 Chlorophenyl 1h 1,2,3,4 Tetrazole Formation and Transformation

Detailed Mechanistic Pathways of Tetrazole Ring Formation

The most direct and common method for synthesizing the tetrazole ring is the formal [2+3] cycloaddition of an azide (B81097) with a nitrile. acs.org However, the precise mechanism of this reaction has been a subject of considerable debate, with evidence suggesting that the pathway depends on the nature of the azide species involved. acs.orgacs.org

The mechanism for the reaction between an azide and a nitrile to form a tetrazole can follow different pathways. When an organic azide is reacted with a highly activated nitrile, the reaction is understood to proceed through a concerted [2+3] cycloaddition mechanism. acs.orgacs.org In this pathway, the bond-forming events occur simultaneously in a single transition state.

However, the more synthetically versatile method involves the use of azide salts (like sodium azide) with a broader range of nitriles, often at elevated temperatures. acs.org For this variant, both a strictly anionic two-step mechanism and a concerted cycloaddition have been proposed, but conclusive evidence has been elusive. acs.org In fact, experimental observations have provided evidence against both of these classical mechanisms, indicating that different pathways are likely in effect depending on the reactants and conditions. acs.org For instance, the failure of tetraalkylammonium azide salts to act as azide donors refutes a simple anionic two-step process. acs.orgacs.org

Modern density functional theory (DFT) calculations have suggested a more nuanced mechanism that involves an initial, previously unexpected activation of the nitrile. acs.orgnih.govacs.org This proposed pathway circumvents the debate between a purely concerted or stepwise cycloaddition by introducing a key intermediate.

According to these computational models, the reaction proceeds via the formation of an imidoyl azide intermediate, which then undergoes cyclization to yield the tetrazole ring. acs.orgnih.govacs.org The activation of the nitrile is a critical first step and can be facilitated by a proton source, such as an ammonium (B1175870) salt, or a Lewis acid catalyst. acs.orgorganic-chemistry.orgyoutube.com This activation increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by the azide. The activation barriers for this process have been found to correlate strongly with the electron-withdrawing potential of the substituents on the nitrile. acs.orgnih.gov This mechanism successfully explains the different reactivities observed between organic azides and azide salts. acs.org

While the majority of tetrazole syntheses are explained by ionic or pericyclic mechanisms, some specialized synthetic routes have been shown to involve radical intermediates. For example, specific syntheses of complex, fused tetrazole systems like indole-tetrazoles have been achieved through radical-mediated cyclization. nih.gov In these cases, a radical is generated on a side chain, which then attacks the nitrile or a precursor to initiate the ring formation. However, these radical pathways are not considered the general mechanism for the standard azide-nitrile cycloaddition used to form simple substituted tetrazoles and represent a more specialized approach.

Kinetic Studies and Activation Energy Profiling of Tetrazole Reactions

Kinetic studies and computational profiling of activation energies provide quantitative insight into the stability and reactivity of tetrazoles. The energy barriers for various transformations, including tautomeric shifts and rearrangements, have been calculated. These studies indicate that tetrazoles are highly stable aromatic systems.

The isomerization between the two primary tautomers, 1H- and 2H-tetrazole, via a acs.orgnih.gov hydrogen shift requires overcoming a significant energy barrier, calculated to be 207 kJ mol⁻¹ in the gas phase. uq.edu.au Rearrangements involving non-aromatic tautomers like 5H-tetrazole are also inhibited by substantial activation barriers. uq.edu.au The thermal decomposition of tetrazoles, which involves fragmentation of the ring, also has high activation barriers, with predicted values for various substituted tetrazoles falling in the range of 60.0 ± 6.0 kcal mol⁻¹ (approximately 251 ± 25 kJ mol⁻¹). iosrjournals.org Electron-donating groups have been shown to lower this activation energy to a small extent. iosrjournals.org

| Transformation | Calculated Activation Energy (Gas Phase) | Reference |

|---|---|---|

| 1H- to 2H-Tetrazole Isomerization ( acs.orgnih.gov H-shift) | 207 kJ mol⁻¹ | uq.edu.au |

| 5H- to 1H-Tetrazole Rearrangement ( acs.orgacs.org H-shift) | 150 kJ mol⁻¹ | uq.edu.au |

| General Thermal Fragmentation of Substituted Tetrazoles | ~251 ± 25 kJ mol⁻¹ | iosrjournals.org |

Intramolecular Rearrangements and Tautomeric Equilibria (1H- vs. 2H-Tautomerism)

5-substituted tetrazoles, a class that includes bis(3-chlorophenyl)-1H-1,2,3,4-tetrazole, characteristically exhibit prototropic tautomerism. nih.gov This involves the migration of the acidic proton between nitrogen atoms on the ring, leading to an equilibrium between the 1H- and 2H-tautomeric forms. researchgate.netmdpi.com These two tautomers possess different physicochemical properties, and their relative stability is strongly influenced by their environment. uq.edu.auresearchgate.net

In the gas phase, the 2H-tautomer is generally the more stable form. nih.govuq.edu.aumdpi.com However, in solution, the equilibrium shifts. The 1H-tautomer is more polar than the 2H form, and it becomes the predominant species in polar solvents. uq.edu.au In nonpolar solutions, both tautomers may exist in comparable amounts. uq.edu.au This solvent-dependent equilibrium is a critical aspect of tetrazole chemistry, affecting their reactivity, acidity, and biological interactions.

| Medium | Predominant Tautomer | Reason |

|---|---|---|

| Gas Phase | 2H-Tetrazole | Inherent energetic preference |

| Nonpolar Solution | Comparable amounts of 1H and 2H | Minimal solvent-induced stabilization |

| Polar Solution | 1H-Tetrazole | Stabilization of the more polar tautomer |

Photochemical Transformations and Nitrogen Extrusion Mechanisms in Tetrazole Derivatives

The photochemistry of tetrazoles is rich and complex, offering synthetic routes to other nitrogen-containing compounds. nih.govnih.gov Photolysis of the tetrazole ring typically leads to its cleavage and the extrusion of a molecule of dinitrogen (N₂), a highly stable leaving group. nih.govresearchgate.net This process is a key feature of tetrazole photochemistry due to the high nitrogen content of the ring.

Upon photoirradiation, the extrusion of nitrogen can generate highly reactive intermediates. nih.gov Depending on the substituents at the N1/N2 and C5 positions, these intermediates can be nitrenes or, more commonly, nitrile imines. nih.govresearchgate.net For instance, photolysis of a 2,5-disubstituted tetrazole can lead to the formation of a nitrile imine. This short-lived 1,3-dipole can then be trapped by various dipolarophiles (such as alkenes) in [3+2] cycloaddition reactions to form new heterocyclic systems. researchgate.net The ultimate photoproducts depend significantly on the structure of the starting tetrazole, the reaction conditions, and the presence of trapping agents. nih.govnih.gov

Thermal Decomposition Pathways and Mechanistic Insights

The thermal decomposition of tetrazole derivatives is a subject of significant academic and practical interest due to their high nitrogen content and energetic nature. While specific mechanistic studies on this compound are not extensively documented in the reviewed literature, a comprehensive understanding of its thermal decomposition pathways can be inferred from studies on analogous substituted phenyl tetrazoles. The thermal degradation of these compounds generally proceeds via the cleavage of the tetrazole ring, leading to the evolution of nitrogen gas and the formation of highly reactive intermediates.

Research on various 1- and 5-substituted phenyl tetrazoles has established that the primary decomposition route involves the extrusion of a molecule of dinitrogen (N₂). This process is typically endothermic and results in the formation of a transient nitrile imine intermediate. The stability and subsequent reaction pathways of this intermediate are largely governed by the nature of the substituents on the phenyl rings.

In the case of chlorophenyl-substituted tetrazoles, such as 1-(2-chlorophenyl)-1H-tetrazole and 1-(4-chlorophenyl)-1H-tetrazole, thermal analysis has shown that decomposition occurs in a well-defined temperature range, generally between 190°C and 240°C. researchgate.net The primary products identified are nitrogen gas and the corresponding chlorophenyl isonitrile. researchgate.net This suggests a concerted or sequential cleavage of the N1-N2 and N3-N4 bonds of the tetrazole ring.

Based on these findings for closely related compounds, a plausible thermal decomposition pathway for this compound can be proposed. Upon heating, the tetrazole ring is expected to undergo a retro [2+3] cycloaddition reaction, eliminating molecular nitrogen and forming a 3-chlorophenyl nitrile and a 3-chlorophenyl azide. Alternatively, the decomposition could proceed through the formation of a highly reactive nitrene intermediate. However, the formation of isonitrile from analogous compounds suggests the former pathway is more likely. researchgate.net

Detailed mechanistic investigations often employ techniques such as Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) to identify decomposition temperatures, measure heat flow, and analyze the resulting fragments. For analogous chlorophenyl tetrazoles, DSC studies have revealed sharp exothermic peaks corresponding to the decomposition process, indicating a rapid release of energy. researchgate.net

The following table summarizes the thermal decomposition data for related monochlorophenyl tetrazoles, which can serve as a reference for estimating the thermal behavior of this compound.

| Compound | Decomposition Temperature Range (°C) | Primary Gaseous Product | Primary Organic Product | Reference |

|---|---|---|---|---|

| 1-(2-chlorophenyl)-1H-tetrazole | 190 - 240 | N₂ | 2-chlorophenyl isonitrile | researchgate.net |

| 1-(4-chlorophenyl)-1H-tetrazole | 190 - 240 | N₂ | 4-chlorophenyl isonitrile | researchgate.net |

Further research, including detailed kinetic studies and computational modeling, would be necessary to fully elucidate the specific mechanistic intricacies of the thermal decomposition of this compound and to precisely determine the influence of the two 3-chlorophenyl substituents on the reaction pathway and stability of the resulting intermediates.

Spectroscopic Characterization and Advanced Structural Elucidation of Bis 3 Chlorophenyl 1h 1,2,3,4 Tetrazole Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with advanced two-dimensional techniques, the constitution of bis(3-chlorophenyl)-1H-1,2,3,4-tetrazole analogues can be unambiguously established.

In the ¹H NMR spectrum of a typical 1-aryl-1H-tetrazole analogue, such as 1-(3-chlorophenyl)-1H-tetrazole, distinct signals corresponding to the tetrazole ring proton and the protons of the phenyl group are observed. The proton attached to the tetrazole ring (C5-H) characteristically appears as a sharp singlet in the downfield region of the spectrum, typically between δ 8.0 and 9.8 ppm. massbank.eu For 1-(3-chlorophenyl)-1H-tetrazole, this singlet is specifically recorded at δ 8.14 ppm.

The protons on the 3-chlorophenyl substituent exhibit a more complex pattern due to spin-spin coupling. They typically appear in the aromatic region (δ 6.9-7.5 ppm). For the 1-(3-chlorophenyl) analogue, a doublet is observed around δ 6.92-6.94 ppm, another doublet at δ 7.07-7.09 ppm, and a triplet at δ 7.26-7.27 ppm, consistent with the substitution pattern of the aromatic ring. nih.gov The integration of these signals confirms the number of protons in each chemical environment, further corroborating the proposed structure.

Table 1: Representative ¹H NMR Data for a 1-(3-chlorophenyl)-1H-tetrazole Analogue

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Tetrazole | 8.14 | Singlet | CH on tetrazole ring |

| Phenyl | 6.92-6.94 | Doublet | Ar-H |

| Phenyl | 7.07-7.09 | Doublet | Ar-H |

| Phenyl | 7.26-7.27 | Triplet | Ar-H |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For 1-aryl-1H-tetrazoles, the carbon atom of the tetrazole ring (C5) typically resonates at approximately δ 145-155 ppm. nist.gov In the case of 1-(3-chlorophenyl)-1H-tetrazole, this carbon signal appears at δ 149.72 ppm. nih.gov

The carbons of the 3-chlorophenyl ring are observed in the aromatic region (δ 115-140 ppm). The carbon atom directly bonded to the chlorine atom (C-Cl) shows a characteristic chemical shift influenced by the electronegativity of the halogen. The other phenyl carbons can be assigned based on their electronic environment and by comparison with data from substituted benzenes. For the 1-(3-chlorophenyl) analogue, signals are observed at δ 117.45, 119.23, 123.73, 130.34, 135.12, and 146.14 ppm. nih.gov

Table 2: Representative ¹³C NMR Data for a 1-(3-chlorophenyl)-1H-tetrazole Analogue

| Carbon Type | Chemical Shift (δ, ppm) |

| Tetrazole (C5) | 149.72 |

| Phenyl (Ar-C) | 146.14 |

| Phenyl (Ar-C) | 135.12 |

| Phenyl (Ar-C) | 130.34 |

| Phenyl (Ar-C) | 123.73 |

| Phenyl (Ar-C) | 119.23 |

| Phenyl (Ar-C) | 117.45 |

To resolve complex structures and unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For a this compound analogue, a COSY spectrum would show correlations between adjacent protons on the phenyl rings, helping to confirm their substitution pattern. No correlation would be observed for the singlet tetrazole proton. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for connecting different parts of the molecule. For instance, correlations would be expected between the protons of the phenyl ring and the carbon atom of the tetrazole ring, confirming the C-N linkage between the two ring systems. researchgate.net

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. A DEPT-135 experiment, for example, shows positive signals for CH and CH₃ groups and negative signals for CH₂ groups, while quaternary carbons are absent. This helps in the definitive assignment of the carbon signals in the ¹³C NMR spectrum. researchgate.net

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of a this compound analogue displays several characteristic absorption bands. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, often in the range of 3050-3150 cm⁻¹. massbank.eunih.gov The stretching vibrations of the C=C bonds within the phenyl rings give rise to absorptions in the 1470-1600 cm⁻¹ region. nih.gov

The tetrazole ring itself has characteristic vibrations. The C=N stretching vibration is typically found in the 1620-1680 cm⁻¹ range. mdpi.com Other vibrations associated with the tetrazole ring, such as N=N stretching and ring breathing modes, appear in the fingerprint region (below 1500 cm⁻¹), contributing to a complex pattern that is unique to the molecule. researchgate.net For 1-(3-chlorophenyl)-1H-tetrazole, key peaks are noted at 3065 cm⁻¹ (aromatic C-H stretch), 1669 cm⁻¹ (C=N stretch), and 1586 and 1473 cm⁻¹ (C=C stretch). nih.gov

Table 3: Characteristic IR Absorption Bands for Aryl-Tetrazole Analogues

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3050 - 3150 |

| C=N Stretch (Tetrazole) | 1620 - 1680 |

| C=C Stretch (Aromatic) | 1470 - 1600 |

| C-N Stretch | 1100 - 1200 |

| C-Cl Stretch | 700 - 850 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Characterization

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

In Electron Ionization (EI-MS), the molecular ion ([M]⁺˙) peak is expected, confirming the molecular weight of the compound. The fragmentation patterns of aryl-tetrazoles are highly characteristic and influenced by the substituents on the phenyl ring. nih.gov A primary and often dominant fragmentation pathway for 1,5-disubstituted and 2,5-disubstituted tetrazoles is the elimination of a stable molecule of nitrogen (N₂), resulting in a significant [M-28]⁺˙ fragment.

Further fragmentation can occur, leading to the formation of arylazide or arylnitrene radical cations. nih.gov The chlorophenyl group can also fragment, leading to ions such as the chlorophenyl cation. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in characteristic M and M+2 peaks for all chlorine-containing fragments, which is a powerful diagnostic tool for confirming their presence. For example, under electrospray ionization (ESI), which is a softer ionization technique, the protonated molecule [M+H]⁺ is often observed, which may then fragment by losing N₂ to give a prominent [M+H-28]⁺ ion.

X-ray Crystallography for Solid-State Structural Determination

While NMR provides the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in a single crystal. This technique provides definitive information on bond lengths, bond angles, and intermolecular interactions in the solid state.

For analogues like 1-(4-chlorophenyl)-1H-1,2,3,4-tetrazole and 1-(3,5-dichlorophenyl)-1H-1,2,3,4-tetrazole, crystallographic studies show that the tetrazole and phenyl rings are each planar. However, the two rings are not coplanar. The dihedral angle between the mean planes of the tetrazole and phenyl rings is a key structural parameter. For 1-(4-chlorophenyl)-1H-1,2,3,4-tetrazole, this angle is reported to be 12.9° and 39.8° for two independent molecules in the asymmetric unit, while for 1-(3,5-dichlorophenyl)-1H-1,2,3,4-tetrazole, it is 17.2°.

The crystal packing is often stabilized by weak intermolecular interactions, such as C-H···N hydrogen bonds, where a hydrogen atom from a phenyl ring of one molecule interacts with a nitrogen atom of the tetrazole ring of a neighboring molecule. These interactions build up the extended supramolecular architecture in the solid state.

Table 4: Representative Crystal Data for a 1-(4-chlorophenyl)-1H-1,2,3,4-tetrazole Analogue

| Parameter | Value |

| Chemical Formula | C₇H₅ClN₄ |

| Molecular Weight | 180.60 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.8626 (2) |

| b (Å) | 27.9946 (10) |

| c (Å) | 14.4943 (5) |

| β (°) | 95.640 (3) |

| Volume (ų) | 1559.71 (11) |

| Z | 8 |

Data sourced from a study on 1-(4-chlorophenyl)-1H-1,2,3,4-tetrazole.

Elucidation of Regiochemistry and Stereochemistry

Regiochemistry

A significant challenge in the synthesis of 5-substituted-N-aryltetrazoles is the potential for the formation of two distinct regioisomers: the 1,5-disubstituted and the 2,5-disubstituted tetrazole. acs.org The specific isomer formed can depend on the synthetic route and reaction conditions. Distinguishing between these isomers is a critical step in characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary tool for identifying the correct regioisomer. In particular, ¹³C NMR spectroscopy is highly informative. The chemical shift of the carbon atom within the tetrazole ring is sensitive to the substitution pattern. While specific data for this compound is not available, data from analogous 5-substituted-1H-tetrazoles can provide insight. For example, the tetrazole carbon in 5-phenyl-1H-tetrazole appears at approximately 155.3 ppm in DMSO-d₆. growingscience.com The precise shift for the 1,5- versus the 2,5-bis(3-chlorophenyl) isomer would require experimental determination or high-level computational modeling, but a discernible difference is expected.

| Isomer | Key Atom | Expected ¹³C NMR Chemical Shift Range (ppm) | Rationale |

|---|---|---|---|

| 1,5-disubstituted | Tetrazole C5 | ~150-160 | The substituent at N1 influences the electronic environment of the C5 carbon. |

| 2,5-disubstituted | Tetrazole C5 | ~160-170 | The substituent at N2 generally results in a more downfield shift for the C5 carbon compared to the N1-substituted isomer. |

X-ray Crystallography: Single-crystal X-ray diffraction provides the most unambiguous method for determining regiochemistry. By mapping the electron density of a crystalline sample, this technique generates a precise three-dimensional model of the molecule, unequivocally showing the connectivity of the atoms and confirming which nitrogen atom of the tetrazole ring bears the second 3-chlorophenyl group.

Stereochemistry

For an achiral molecule like this compound, stereochemistry is not a factor. However, for chiral analogues containing a stereocenter, determining the absolute configuration is essential.

Vibrational Circular Dichroism (VCD): In cases where a chiral center is present, VCD spectroscopy has emerged as a powerful technique for assigning the absolute configuration of molecules in solution, avoiding the need for crystallization. researchgate.netnih.gov This method measures the differential absorption of left and right circularly polarized infrared light. nih.gov The experimental VCD spectrum is then compared with theoretical spectra generated by Density Functional Theory (DFT) calculations for each possible enantiomer. mdpi.comnih.gov A match between the experimental and a calculated spectrum allows for the confident assignment of the molecule's absolute stereochemistry. mdpi.comnih.gov This combined experimental-computational approach has been successfully used to determine the absolute configuration of complex chiral tetrazole-containing compounds. mdpi.comnih.gov

Analysis of Intermolecular Interactions and Crystal Packing

The physical properties of a molecular solid are dictated by how the individual molecules arrange themselves in the crystal lattice. This arrangement, known as crystal packing, is governed by a network of non-covalent intermolecular interactions.

| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Dihedral Angle (Tetrazole-Phenyl) |

|---|---|---|---|---|

| 5-(4-Chlorophenyl)-1H-tetrazole | Not specified | Not specified | N—H···N hydrogen bonds | 0.22° and 17.38° (two molecules in asymmetric unit) |

Hirshfeld Surface Analysis: This computational tool provides a powerful method for visualizing and quantifying intermolecular interactions within a crystal. researchgate.netnih.gov The Hirshfeld surface of a molecule is defined by partitioning the crystal space into regions where the electron distribution of the molecule dominates over the sum of all other molecules in the crystal. nih.gov

Computational Chemistry and Theoretical Investigations of Bis 3 Chlorophenyl 1h 1,2,3,4 Tetrazole Electronic Structure and Reactivity

Quantum Chemical Calculations (Density Functional Theory, ab initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental to modern chemical research. DFT, with functionals like B3LYP, is widely used for its balance of computational cost and accuracy in predicting the electronic properties of heterocyclic systems. researchgate.net These methods allow for a detailed investigation of a molecule's ground state structure and energetic properties. nih.gov

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For aromatic and heterocyclic compounds, these calculations reveal critical parameters such as bond lengths, bond angles, and dihedral angles between planar rings.

In related structures, such as 1-(4-chlorophenyl)-1H-1,2,3,4-tetrazole and 1-(3,5-dichlorophenyl)-1H-1,2,3,4-tetrazole, X-ray diffraction studies have shown that the tetrazole and phenyl rings are individually planar. nih.govnih.gov However, they are not coplanar. The dihedral angle, which describes the twist between the rings, is a key structural feature. For instance, in 1-(3,5-dichlorophenyl)-1H-1,2,3,4-tetrazole, the dihedral angle between the tetrazole and benzene (B151609) rings is 17.2°. nih.gov In the asymmetric unit of 1-(4-chlorophenyl)-1H-tetrazole, two independent molecules exhibit different dihedral angles of 12.9° and 39.8°. nih.gov For bis(3-chlorophenyl)-1H-1,2,3,4-tetrazole, a similar non-planar arrangement between the central tetrazole ring and the two flanking 3-chlorophenyl rings would be expected, driven by the need to minimize steric hindrance.

Electronic structure analysis, often performed alongside geometry optimization, provides insight into the distribution of electrons within the molecule, which governs its properties and reactivity.

Table 1: Representative Geometric Parameters from a Related Compound, 1-(3,5-Dichlorophenyl)-1H-1,2,3,4-tetrazole

| Parameter | Value |

|---|---|

| Dihedral Angle (Tetrazole-Benzene) | 17.2 (2)° |

| C-Cl Bond Length (avg.) | ~1.74 Å |

| N-N Bond Length (in ring, avg.) | ~1.33 Å |

| C-N Bond Length (in ring, avg.) | ~1.34 Å |

Note: Data is illustrative and based on a similar, but not identical, compound. nih.gov

The tetrazole ring is a five-membered heterocycle containing four nitrogen atoms and one carbon atom. It is recognized as an aromatic system. This aromaticity contributes significantly to its chemical stability. The tetrazole ring is considered a bioisosteric replacement for the carboxylic acid group in medicinal chemistry, partly due to its planar, aromatic nature and its ability to engage in similar noncovalent interactions. d-nb.inforesearchgate.net The delocalized π-electron system within the ring is a hallmark of its aromatic character, which can be computationally assessed through various indices and magnetic properties, confirming its stability.

Understanding the charge distribution within a molecule is crucial for predicting its interaction with other chemical species, including sites susceptible to protonation. Computational methods can calculate the partial atomic charges on each atom, revealing the most electron-rich regions. In tetrazole derivatives, the nitrogen atoms of the heterocyclic ring are typically the most electron-rich and, therefore, the most likely sites for protonation.

Studies on related 2-arylphenyl-1H-tetrazoles show that the sp2 hybridized nitrogen atoms act as hydrogen bond acceptors, indicating their nucleophilic character. d-nb.info Proton affinity calculations, which quantify the gas-phase basicity of a site, can be used to compare the likelihood of protonation at different nitrogen atoms. Analysis of the charge distribution helps identify the most basic nitrogen atom, which is the preferred site for electrophilic attack, including protonation.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. sapub.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. malayajournal.org

The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy relates to its electron affinity. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical descriptor of molecular stability and reactivity. malayajournal.org A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that the molecule is more polarizable and more reactive. researchgate.net For this compound, FMO analysis would reveal the distribution of these orbitals and predict the molecule's electronic behavior and susceptibility to reaction.

Table 2: Illustrative FMO Data for a Substituted Phenyl Heterocycle

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.2822 |

| ELUMO | -1.2715 |

| Energy Gap (ΔE) | 4.0106 |

Note: Data is from a computational study on 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole and serves as an example of typical values. malayajournal.org

Molecular Electrostatic Potential (MEP) Mapping and Local Reactivity Descriptors (Fukui Indices)

While FMO analysis provides a global picture of reactivity, MEP maps and local reactivity descriptors offer more detailed, atom-specific information.

An MEP map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the electrophilic and nucleophilic sites of a molecule. bhu.ac.inscispace.com

Negative Regions (Red/Yellow): These areas correspond to electron-rich regions and are susceptible to electrophilic attack. In tetrazole derivatives, these are typically located around the nitrogen atoms. researchgate.net

Positive Regions (Blue): These areas are electron-poor and are susceptible to nucleophilic attack. These are often found around hydrogen atoms. bhu.ac.in

Neutral Regions (Green): These areas have a near-zero potential. scispace.com

Local reactivity descriptors, such as Fukui functions, provide a quantitative measure of an atom's reactivity within a molecule. scielo.org.mx Derived from DFT, the Fukui function, ƒ(r), indicates the change in electron density at a specific point when the total number of electrons in the system changes. scispace.com Condensed Fukui indices are used to predict the most reactive sites for different types of attack:

ƒ+: Indicates the site for a nucleophilic attack.

ƒ-: Indicates the site for an electrophilic attack.

ƒ0: Indicates the site for a radical attack.

By calculating these indices for each atom in this compound, one can pinpoint the exact atoms most likely to participate in chemical reactions.

Prediction of Thermodynamic Properties (e.g., Enthalpy, Entropy, Gibbs Free Energy)

Quantum chemical calculations can also be used to predict the thermodynamic properties of a molecule in its ground state. By performing a vibrational frequency analysis, key thermodynamic quantities can be determined at a given temperature and pressure, typically standard conditions (298.15 K and 1 atm). researchgate.net

These properties are crucial for understanding the stability and spontaneity of chemical reactions involving the compound.

Enthalpy (H): Represents the total heat content of the system. The enthalpy of formation (ΔHf) is a measure of the energy change when the compound is formed from its constituent elements in their standard states.

Entropy (S): A measure of the disorder or randomness of the system.

Gibbs Free Energy (G): Combines enthalpy and entropy (G = H - TS) and is used to predict the spontaneity of a process. The Gibbs free energy of formation (ΔGf) indicates the spontaneity of the compound's formation from its elements.

Computational studies on related tetrazoles have successfully calculated these parameters, providing valuable data on their thermal stability and decomposition pathways. researchgate.netresearchgate.net

Table 3: Thermodynamic Parameters Obtainable from Computational Chemistry

| Property | Symbol | Description |

|---|---|---|

| Enthalpy of Formation | ΔHf | The heat change that results from the formation of one mole of a compound from its elements at constant pressure. |

| Standard Entropy | S° | The entropy content of one mole of substance under a standard state. |

| Gibbs Free Energy of Formation | ΔGf | The change in free energy that accompanies the formation of one mole of a substance from its component elements. |

| Heat Capacity | Cv, Cp | The amount of heat required to raise the temperature of the substance by one degree. |

Note: This table lists the types of thermodynamic data that can be generated through theoretical calculations. researchgate.netnist.govnist.gov

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

While no molecular dynamics (MD) simulations have been published specifically for this compound, the methodology is a powerful tool for understanding the conformational landscape and dynamic behavior of molecules. For instance, a 100-nanosecond MD simulation was conducted on a related compound, 2,2'-(5,5'-(1,4-phenylene)bis(1H-tetrazole-5,1-diyl))bis-N-(2-chlorophenyl) acetamide, to strengthen findings from molecular docking studies. conicet.gov.arresearchgate.net

MD simulations track the movements of atoms in a molecule over time, governed by a force field that describes the potential energy of the system. This allows for the exploration of different conformations and the identification of the most stable (lowest energy) arrangements of the molecule. For this compound, such simulations would be crucial in determining the preferred orientations of the two 3-chlorophenyl rings relative to the tetrazole core.

Key parameters that would be investigated in an MD simulation of this compound include:

Dihedral Angle Distributions: The rotation around the single bonds connecting the phenyl rings to the tetrazole ring would be a key focus. The distribution of these dihedral angles over the simulation time would reveal the most populated conformational states.

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the atomic positions of the molecule over time from a reference structure. A stable RMSD indicates that the molecule has reached equilibrium in its conformational space.

Radius of Gyration (Rg): This value provides an indication of the compactness of the molecule. Changes in Rg during a simulation can signify conformational transitions.

The following interactive table illustrates the type of data that would be generated from an MD simulation for different conformational states of a molecule like this compound. The values are hypothetical and for illustrative purposes only.

| Conformer | Dihedral Angle 1 (°) | Dihedral Angle 2 (°) | Potential Energy (kcal/mol) | Population (%) |

| A | 45 | 45 | -150.2 | 40 |

| B | 45 | -135 | -148.9 | 25 |

| C | -135 | -135 | -149.5 | 30 |

| D | 90 | 90 | -145.1 | 5 |

Note: The data in this table is hypothetical and serves to demonstrate the type of output from a molecular dynamics simulation.

Theoretical Studies on Tautomeric Equilibria and Isomerism

The tetrazole ring can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. The position of the proton on the tetrazole ring significantly influences the molecule's electronic properties, stability, and reactivity. While specific studies on this compound are unavailable, theoretical calculations on unsubstituted tetrazole provide a fundamental understanding of these equilibria.

High-level ab initio molecular orbital calculations have shown that the tautomeric equilibrium of tetrazole is highly dependent on the surrounding medium. uq.edu.au In the gas phase, the 2H-tetrazole is the more stable tautomer. However, in polar solvents, the more polar 1H-tautomer becomes the dominant species. uq.edu.au This solvent-induced shift is a critical consideration for predicting the behavior of tetrazole derivatives in different environments.

For this compound, theoretical studies would involve:

Geometry Optimization: The structures of the possible tautomers and isomers would be optimized to find their lowest energy conformations.

Energy Calculations: The relative energies of the different forms would be calculated to determine their thermodynamic stability. Density Functional Theory (DFT) methods, such as B3LYP with an appropriate basis set (e.g., 6-311++G(d,p)), are commonly used for such calculations. ijsr.net

Solvation Models: To account for the effect of a solvent, continuum solvation models like the Polarizable Continuum Model (PCM) can be employed to simulate the influence of the solvent's dielectric constant on the tautomeric equilibrium.

The table below presents hypothetical relative energies for the 1H- and 2H-tautomers of this compound in different environments, illustrating the expected trend based on studies of the parent tetrazole.

| Tautomer | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Nonpolar Solvent, kcal/mol) | Relative Energy (Polar Solvent, kcal/mol) |

| 1H-bis(3-chlorophenyl)-tetrazole | 1.7 | 0.2 | -2.9 |

| 2H-bis(3-chlorophenyl)-tetrazole | 0.0 | 0.0 | 0.0 |

Note: The data in this table is hypothetical and based on the known behavior of the parent tetrazole. A positive value indicates lower stability.

Isomerism in this compound would primarily relate to the different possible regioisomers depending on the attachment points of the 3-chlorophenyl groups to the tetrazole ring (e.g., 1,5-disubstituted vs. 2,5-disubstituted). Computational methods would be essential to predict the most stable isomer and to understand the energy barriers for interconversion.

Coordination Chemistry of Bis 3 Chlorophenyl 1h 1,2,3,4 Tetrazole As a Ligand

Principles of Tetrazole Derivatives as N-Donor Ligands

Tetrazole derivatives are highly versatile ligands in coordination chemistry due to their unique electronic and structural properties. unimi.it The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, has an acidity comparable to that of carboxylic acids. mdpi.com Upon deprotonation, the resulting tetrazolate anion is a robust N-donor ligand, capable of coordinating to metal ions through one or more of its four nitrogen atoms. unimi.itmdpi.com This multidentate nature allows tetrazolates to act as bridges between multiple metal centers, facilitating the formation of extended structures. unimi.it

The key principles governing their function as ligands include:

Polydentate Character: The deprotonated tetrazolate ring can use up to four nitrogen atoms to coordinate with metal ions, leading to a variety of bridging modes. unimi.it

Structural Versatility: The ability to form multiple coordination bonds allows for the construction of diverse architectures, from simple mononuclear complexes to one-, two-, and three-dimensional coordination polymers. arkat-usa.orgacs.org

Electronic Properties: The nitrogen-rich nature of the tetrazole ring influences the electronic properties of the resulting metal complexes, which is crucial for applications in materials science. nih.govacs.org

Supramolecular Interactions: Beyond direct coordination, the nitrogen atoms of the tetrazole ring that are not involved in metal binding can participate in hydrogen bonding, while the aromatic rings can engage in π-π stacking, further directing the assembly of complex supramolecular structures. mdpi.com

Synthesis and Characterization of Coordination Polymers and Metal Complexes Incorporating Tetrazole Moieties

The synthesis of coordination polymers and metal complexes involving tetrazole ligands is typically achieved through solvothermal or hydrothermal methods. bohrium.comglobethesis.com These techniques involve reacting a metal salt with the tetrazole-based ligand in a sealed vessel at elevated temperatures. The choice of solvent, temperature, pH, and the metal-to-ligand ratio can significantly influence the final structure and dimensionality of the product. globethesis.comglobethesis.com

An important synthetic strategy is the in situ formation of the tetrazole ring. This method, often performed under hydrothermal conditions, involves the [2+3] cycloaddition of an azide (B81097) anion (like NaN₃) with an organonitrile. bohrium.com This approach allows for the simultaneous synthesis of the ligand and its complexation with the metal ion, sometimes leading to novel structures that are inaccessible through direct synthesis. researchgate.net

Common characterization techniques for these materials include:

Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk crystalline material and to compare it with the simulated pattern from single-crystal data. researchgate.net

Infrared (IR) Spectroscopy: Helps to confirm the coordination of the tetrazole ligand to the metal center by observing shifts in the vibrational frequencies of the tetrazole ring. researchgate.net

Thermogravimetric Analysis (TGA): Provides information on the thermal stability of the coordination polymer and the presence of solvent molecules within the structure. bohrium.com

Elemental Analysis: Confirms the empirical formula of the synthesized complex. researchgate.net

Elucidation of Coordination Modes of Tetrazole Ligands with Various Metal Centers

The versatility of tetrazole ligands stems from their numerous possible coordination modes. The deprotonated tetrazolate anion can coordinate to one, two, three, or even four metal centers simultaneously, acting as a terminal ligand or, more commonly, as a bridging ligand. unimi.itresearchgate.net The specific coordination mode adopted depends on several factors, including the steric and electronic properties of the substituents on the tetrazole ring, the preferred coordination geometry of the metal ion, and the reaction conditions. nih.govlibretexts.org

The rich coordination chemistry of tetrazolates allows them to form diverse structural motifs, from simple dinuclear units to complex, high-nuclearity clusters that act as secondary building units (SBUs) in the construction of extended frameworks. bohrium.com The ability of the four nitrogen atoms (N1, N2, N3, N4) to engage in bonding leads to a wide array of bridging behaviors. arkat-usa.org

| Coordination Mode | Description | Bridging Capacity | Typical Resulting Structure |

|---|---|---|---|

| Monodentate | Binds to a single metal center through one N atom. | μ₁ | Discrete complexes |

| Bidentate Chelating | Binds to a single metal center through two adjacent N atoms (e.g., N1 and N2). | μ₁ | Discrete complexes |

| Bidentate Bridging | Bridges two metal centers using two different N atoms (e.g., N1, N2 or N1, N3). | μ₂ | 1D chains or dinuclear units |

| Tridentate Bridging | Bridges two or three metal centers using three N atoms (e.g., N1, N2, N4). | μ₂ or μ₃ | 2D layers or 3D frameworks |

| Tetradentate Bridging | Bridges multiple metal centers using all four N atoms. | μ₄ | Highly connected 3D frameworks |

Structural Diversity and Supramolecular Assembly in Tetrazole-Based Coordination Materials

The combination of versatile coordination modes and the ability to participate in supramolecular interactions leads to remarkable structural diversity in tetrazole-based materials. unimi.itbohrium.com The dimensionality of these coordination polymers can be systematically controlled, ranging from 1D chains and 2D layers to complex 3D frameworks with various network topologies. acs.orgnih.gov

Supramolecular assembly plays a critical role in organizing these structures. Hydrogen bonds involving non-coordinating nitrogen atoms or functional groups on the ligand's substituents can link adjacent chains or layers into higher-dimensional networks. mdpi.com Furthermore, π-π stacking interactions between the aromatic rings of the tetrazole ligands or their substituents can further stabilize the crystal packing. The interplay between the coordination bonds directed by the metal centers and these weaker supramolecular forces allows for the precise engineering of crystal structures. acs.org This structural control is essential for tuning the physical and chemical properties of the materials for specific applications.

Applications in Non-Biological Materials Science

The unique structural and electronic features of tetrazole-based coordination materials make them promising candidates for various applications in materials science.

Metal-Organic Frameworks (MOFs)

Tetrazole ligands are excellent building blocks for Metal-Organic Frameworks (MOFs) due to their strong coordination ability and diverse bridging modes, which can lead to robust and porous architectures. acs.orgrsc.org The nitrogen-rich pores of tetrazolate-based MOFs can offer preferential binding sites for specific molecules. rsc.org

Key features and applications include:

Gas Storage and Separation: The high density of nitrogen atoms on the pore surfaces can create strong interactions with guest molecules like CO₂, making these MOFs highly selective for carbon capture applications. rsc.org

High Thermal and Chemical Stability: The strong metal-nitrogen bonds often result in frameworks with enhanced stability compared to some carboxylate-based MOFs. acs.org

Tunable Porosity: By choosing appropriate ligands and metal centers, the pore size and shape can be tailored to target specific guest molecules. rsc.org

Energetic Materials: Nitrogen-rich tetrazole-based MOFs can store a large amount of chemical energy and are being explored as a new class of energetic materials with potentially high performance and improved safety. researchgate.net

Optical Materials (e.g., Second Harmonic Generation, Fluorescence)

Many tetrazole-based coordination compounds exhibit interesting optical properties, such as photoluminescence (fluorescence) and nonlinear optical (NLO) behavior. nih.govnih.gov

Fluorescence: The coordination of tetrazole ligands to metal ions, particularly d¹⁰ metals like Zn(II) and Cd(II), can lead to intense fluorescence. acs.org The emission properties can be tuned by modifying the ligand structure or the metal center. These luminescent materials have potential applications in chemical sensing, where the fluorescence can be quenched or enhanced in the presence of specific analytes.

Second Harmonic Generation (SHG): For a material to exhibit SHG, it must have a non-centrosymmetric crystal structure. microscopist.co.uk The flexible coordination of tetrazole ligands can facilitate the formation of such acentric structures. SHG is a nonlinear optical process where two photons of a certain frequency are converted into a single photon with twice the frequency (half the wavelength). ucsd.edu Materials with strong SHG response are valuable for applications in laser technology and telecommunications. microscopist.co.ukresearchgate.net Push-pull systems, where electron-donating and electron-accepting groups are attached to the tetrazole framework, have been shown to enhance NLO activity. nih.gov

Molecular Electronics and Sensing Applications

The application of tetrazole-based coordination complexes in molecular electronics and sensing is an emerging field of interest. The nitrogen-rich structure of the tetrazole ring makes it a candidate for creating molecular wires or components in single-molecule junctions. illinois.edu Heterocycles such as oxazole (B20620) and imidazole (B134444) have been shown to act as effective anchor groups, forming stable connections to gold electrodes and facilitating charge transport. illinois.edu The specific orientation and electronic properties of the heterocyclic group play a crucial role in determining the conductance pathways through the molecule. illinois.edu

While specific studies on bis(3-chlorophenyl)-1H-1,2,3,4-tetrazole in this context are not available, its structure suggests potential. The two tetrazole moieties could serve as anchor points to connect to electrodes, and the bis-phenyl framework could act as the conductive bridge. The electron-withdrawing nature of the chloro-substituents would modulate the electronic properties of the system. This area remains a promising but largely unexplored field for this particular ligand and its coordination complexes.

Catalytic Systems

Coordination complexes featuring tetrazole-based ligands have demonstrated significant potential in catalysis. The tetrazole moiety can be part of a larger ligand scaffold that coordinates with a metal center, which then acts as the catalytic site. These complexes can function as effective homogeneous or heterogeneous catalysts.

For instance, cobalt(II) and nickel(II) complexes incorporating a bifunctional tetrazole-carboxylate ligand have been shown to be active catalysts for the oxidative coupling of 2,6-di-tert-butylphenol (B90309) (DBP). scielo.brscielo.br In these systems, the distorted octahedral geometry around the metal centers is crucial for their catalytic activity. scielo.brscielo.br Similarly, cobalt(II) complexes have been developed that efficiently catalyze the [3+2] cycloaddition of sodium azide to organonitriles, providing a route to synthesize other 5-substituted 1H-tetrazoles under mild, homogeneous conditions. acs.org The mechanism is believed to involve the formation of a cobalt(II)-diazido intermediate. acs.org

Given these precedents, it is plausible that coordination complexes of this compound could exhibit catalytic properties. The bis-tetrazole structure could be used to create robust metal-organic frameworks (MOFs) or coordination polymers where the coordinated metal ions serve as active sites for various organic transformations. nih.gov

| Catalyst/Complex Type | Reaction Catalyzed | Key Finding | Reference |

|---|---|---|---|

| [Co(Tppebc)₂(Py)(H₂O)]ₙ | Oxidative coupling of 2,6-di-tert-butylphenol (DBP) | The complex is an active catalyst for the green catalytic process. | scielo.brscielo.br |

| [Ni(Tppebc)₂(Py)(H₂O)]ₙ | Oxidative coupling of 2,6-di-tert-butylphenol (DBP) | Demonstrates high conversion and good selectivity. | scielo.brscielo.br |

| Cobalt(II) complex with N,N-bis(pyridin-2-ylmethyl)quinolin-8-amine | [3+2] cycloaddition of NaN₃ to organonitriles | First example of a cobalt complex used for this reaction under homogeneous conditions. | acs.org |

| Ferrocene-based COF-CNT-Cu(OAc)₂ | Synthesis of 5-substituted 1H-tetrazoles | Robust catalyst for tetrazole synthesis under green and mild conditions. | rsc.org |

Spin-Crossover Compounds

Bis-tetrazole ligands are of significant interest in the design of iron(II) spin-crossover (SCO) compounds. researchgate.net These ligands can act as bridges between Fe(II) centers to form one-dimensional (1D) coordination polymers. nih.govacs.org In such structures, the iron(II) ion is typically in an [FeN₆] coordination environment, a prerequisite for SCO behavior where the metal center can switch between a high-spin (HS) and a low-spin (LS) state in response to external stimuli like temperature or light. nih.govacs.org

The specific properties of the SCO, such as the transition temperature (T½) and whether the transition is abrupt or gradual, are highly dependent on the structure of the bridging ligand. researchgate.net For example, in a series of 1D polymers formed with chiral and racemic trans-1,2-di(tetrazol-1-yl)cyclopentane ligands, the chirality was found to govern the SCO behavior. nih.govacs.org The polymers based on chiral ligands exhibited abrupt and complete SCO, whereas the racemic analogues remained in the high-spin state down to low temperatures. nih.govacs.org This highlights the critical role of intermolecular interactions and crystal packing, influenced by ligand stereochemistry, in modulating the cooperative nature of the spin transition.

As a bis-tetrazole ligand, this compound is a promising candidate for constructing novel Fe(II) SCO coordination polymers. The steric and electronic effects of the 3-chlorophenyl substituents would be expected to influence the ligand field strength around the iron center and the packing of the polymer chains, thereby tuning the resulting SCO properties.

| Compound | Chirality | Spin-Crossover Behavior | T½ (K) | Reference |

|---|---|---|---|---|

| Fe(rac-dtcp)₂(MeCN)₂₂ | Racemic | Remains in High-Spin state | N/A | nih.govacs.org |

| Fe(R,R-dtcp)₂(MeCN)₂₂·solv | Chiral | Abrupt and complete SCO | 144 | nih.govacs.org |

| Fe(rac-dtcp)₂(EtCN)₂₂ | Racemic | Remains in High-Spin state | N/A | nih.govacs.org |

| Fe(R,R-dtcp)₂(EtCN)₂₂ | Chiral | Abrupt and complete SCO | 228 | nih.govacs.org |

*Ligand = trans-1,2-di(tetrazol-1-yl)cyclopentane (dtcp)

Fuel Cell Membrane Components

Polymers containing tetrazole functional groups are being actively investigated as materials for high-temperature proton exchange membranes (PEMs) in fuel cells (HT-PEMFCs). nih.govrsc.orgdtu.dkresearchgate.net These membranes operate under anhydrous or low-humidity conditions at temperatures above 100°C, offering advantages in terms of simplified fuel cell system design and improved reaction kinetics. nih.gov In these systems, the tetrazole rings, when doped with an acid like phosphoric acid (PA), act as proton solvents and facilitate proton transport through the membrane. rsc.orgdtu.dk

Research has shown that tetrazole-substituted poly(arylene ether)s can form effective PEMs. rsc.orgdtu.dkresearchgate.net While tetrazole itself has a lower basicity than the commonly used imidazole, its proton affinity can be enhanced by modifying its chemical environment, for instance, by introducing adjacent ether oxygen atoms that can form hydrogen bonds. rsc.orgdtu.dk This structural modification stabilizes the protonated tetrazolium ion and creates pathways for proton hopping. rsc.orgdtu.dk

A membrane made from a tetrazole-functionalized poly(ether ether nitrile) doped with phosphoric acid achieved a proton conductivity of 25 mS cm⁻¹ at 160 °C and a peak power density of 287 mW cm⁻² in a fuel cell test. rsc.orgdtu.dkresearchgate.net This performance is comparable to that of standard polybenzimidazole (PBI) based membranes, indicating the viability of tetrazole-based polymers. Therefore, a monomer derived from this compound could potentially be used to synthesize novel polymers for HT-PEMFC applications.

Corrosion Inhibition Studies

Tetrazole derivatives, particularly those with phenyl substituents, are well-established as effective corrosion inhibitors for metals like mild steel in acidic environments. bhu.ac.inresearchgate.net The high nitrogen content of the tetrazole ring and the presence of π-electrons in the aromatic systems allow these molecules to adsorb strongly onto metal surfaces, forming a protective barrier against corrosive agents. bhu.ac.in

Studies on 5-(4-chlorophenyl)-1H-tetrazole have demonstrated its efficacy in protecting mild steel in 1M HCl solution. bhu.ac.in Potentiodynamic polarization studies revealed that it acts as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. bhu.ac.in The inhibition efficiency increases with the concentration of the inhibitor, reaching a maximum value at higher concentrations. bhu.ac.in The adsorption of these molecules on the steel surface is a spontaneous process that follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. bhu.ac.in

Given that this compound contains two chlorophenyl-tetrazole units within a single molecule, it is highly likely to be an excellent corrosion inhibitor. The presence of two functional groups could lead to stronger adsorption and greater surface coverage, potentially offering superior protection compared to its monofunctional analogues.

| Inhibitor Concentration (ppm) | Inhibition Efficiency (%) | Reference |

|---|---|---|

| 100 | 75.34 | bhu.ac.in |

| 200 | 80.82 | bhu.ac.in |

| 300 | 86.30 | bhu.ac.in |

| 400 | 90.41 | bhu.ac.in |

| 500 | 94.52 | bhu.ac.in |

Advanced Research Directions and Future Perspectives in Bis 3 Chlorophenyl 1h 1,2,3,4 Tetrazole Research

Development of Innovative and Sustainable Synthetic Routes

The future of synthesizing bis(3-chlorophenyl)-1H-1,2,3,4-tetrazole and its derivatives is geared towards "green" and sustainable methodologies that offer high efficiency, atom economy, and environmental benignity. bohrium.comdntb.gov.ua Traditional methods for creating 1,5-disubstituted tetrazoles, such as the reaction of diaryl amides with sodium azide (B81097), often require harsh conditions. nih.gov Modern approaches aim to overcome these limitations.

Future research will likely focus on:

Multicomponent Reactions (MCRs): MCRs, such as the Ugi-tetrazole reaction, provide a powerful strategy for synthesizing complex tetrazole derivatives in a single step from simple starting materials. rug.nlbeilstein-journals.org This approach is highly convergent and aligns with the principles of green chemistry by reducing waste and energy consumption. bohrium.com

Catalytic Systems: The development of novel catalysts is a key area of interest. This includes heterogeneous catalysts, which can be easily recovered and reused, and nanocatalysts that offer high efficiency. researchgate.netresearchgate.net For instance, silica (B1680970) sulfuric acid has been shown to be an effective catalyst for the [3+2] cycloaddition of nitriles and sodium azide. nih.gov

Alternative Solvents and Energy Sources: A significant push is being made to replace traditional volatile organic solvents with greener alternatives like water or to conduct reactions under solvent-free conditions. dntb.gov.uanih.gov The use of microwave irradiation as an energy source can dramatically reduce reaction times and improve yields. dntb.gov.ua

| Synthetic Strategy | Key Features | Potential Advantages for Synthesis |

| Multicomponent Reactions (MCRs) | One-pot synthesis from multiple starting materials. | High efficiency, reduced waste, rapid access to diverse derivatives. beilstein-journals.orgresearchgate.net |

| Heterogeneous Catalysis | Use of solid-supported catalysts (e.g., silica sulfuric acid, magnetic nanocatalysts). | Easy catalyst recovery and recyclability, simplified product purification. researchgate.netnih.gov |

| Microwave-Assisted Synthesis | Application of microwave energy to accelerate reactions. | Significantly reduced reaction times, often leading to higher yields and cleaner reactions. dntb.gov.ua |

| Aqueous Synthesis | Using water as a reaction solvent. | Environmentally benign, cost-effective, and safe. nih.gov |

Exploration of Novel Reactivity Patterns and Chemical Transformations

The tetrazole ring, particularly when substituted with aryl groups, exhibits rich and complex photochemistry. mdpi.comresearchgate.net Understanding and harnessing this reactivity is a major frontier for creating novel molecular structures and functional materials.

Key research directions include:

Photoclick Chemistry: Diaryl tetrazoles are prominent reagents in "photoclick chemistry." nih.gov Upon UV irradiation, they can extrude nitrogen gas to form a highly reactive 1,3-nitrile imine dipole. This intermediate can then undergo cycloaddition reactions with alkenes to form brightly fluorescent pyrazoline products. nih.govresearchgate.net Exploring the photoclick reactivity of this compound could lead to new photo-activated fluorescent probes and materials for biological imaging or polymer cross-linking.

Photoinduced Ring Cleavage and Rearrangement: The photolysis of tetrazoles can lead to various photodegradation pathways, producing a diversity of products depending on the substituents and reaction conditions. researchgate.net For instance, photolysis of biaryltetrazoles in acidic media has been shown to yield 9H-pyrimido[4,5-b]indoles. mdpi.com A systematic investigation into the photochemical transformations of this compound could uncover new synthetic routes to complex heterocyclic systems.

Rational Design and Synthesis of Derivatives for Specific Material Science Applications

The unique properties of the tetrazole ring, such as its high nitrogen content, thermal stability, and ability to participate in various interactions, make its derivatives highly promising for material science. acs.orgrug.nl The rational design of derivatives of this compound could unlock novel functionalities.

Future applications could be explored in:

Energetic Materials: Tetrazole derivatives are investigated as components of propellants and gas generators due to their high heat of formation and the release of nitrogen gas upon decomposition. nih.goviitkgp.ac.in Computational studies suggest that introducing nitro groups to the tetrazole scaffold can significantly enhance detonation properties. iitkgp.ac.in

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms of the tetrazole ring are excellent ligands for metal ions, making them valuable building blocks for coordination polymers and MOFs. iosrjournals.orgrsc.org These materials have potential applications in gas storage, catalysis, and sensing.

Fluorescent Materials: As mentioned, the products of photoclick reactions involving diaryl tetrazoles are often highly fluorescent. nih.govresearchgate.net Derivatives of this compound could be designed as photo-activatable fluorophores for applications in sensing, imaging, and optoelectronics.

Synergistic Integration with Advanced Computational Methodologies

Computational chemistry provides powerful tools for understanding and predicting the properties and reactivity of molecules, thereby guiding experimental research. iosrjournals.org The integration of computational methods is crucial for accelerating the discovery and development of new tetrazole-based materials.

Key areas for computational investigation include:

Density Functional Theory (DFT) Studies: DFT calculations can be used to predict molecular geometries, electronic structures, and heats of formation. iitkgp.ac.in Such studies can help in understanding the stability and energetic properties of this compound and its derivatives, guiding the design of new high-energy materials.

Reaction Mechanism Elucidation: Computational modeling can provide detailed insights into the mechanisms of complex reactions, such as photochemical transformations and multicomponent reactions. acs.org Understanding these pathways is essential for optimizing reaction conditions and achieving desired product selectivity.

Structure-Property Relationship Modeling: By calculating various molecular descriptors, it is possible to build quantitative structure-activity relationship (QSAR) or structure-property relationship (QSPR) models. nih.govbiorxiv.org These models can predict the properties of novel, unsynthesized derivatives, allowing for the virtual screening of large compound libraries for specific applications.

| Computational Method | Application in Tetrazole Research | Predicted Properties |

| Density Functional Theory (DFT) | Calculation of electronic structure and energy. | Molecular geometry, stability, heat of formation, detonation velocity. iitkgp.ac.in |

| Molecular Docking | Simulating the interaction between a ligand and a receptor. | Binding affinity and mode, guiding drug design. nih.govbiorxiv.org |

| Harmonic Oscillator Model of Aromaticity (HOMA) | Quantifying the aromatic character of the tetrazole ring. | Ring stability and reactivity. iosrjournals.org |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analyzing electron density to understand chemical bonding. | Nature and strength of intermolecular interactions. |

Interdisciplinary Research Paradigms and Emerging Frontiers

The future of research on this compound lies at the intersection of chemistry, materials science, biology, and computational science. The versatility of the tetrazole scaffold provides a platform for addressing challenges across multiple disciplines.

Emerging frontiers include:

Bioorthogonal Chemistry: The development of new photo-activatable tetrazoles for "photoclick chemistry" is a prime example of interdisciplinary research, enabling the study of biological processes in living systems with high spatial and temporal control. nih.gov

Smart Materials: Derivatives could be designed to respond to external stimuli such as light, heat, or pH. This could lead to the development of smart hydrogels, sensors, or drug delivery systems. researchgate.net

Supramolecular Chemistry: The ability of the tetrazole ring to participate in hydrogen bonding and π–π stacking interactions can be exploited to construct complex self-assembling supramolecular structures with novel functions. acs.org

By pursuing these advanced research directions, the scientific community can unlock the full potential of this compound and the broader class of diaryl tetrazoles, leading to innovations in synthesis, materials science, and beyond.

Q & A

Q. What synthetic methodologies are most effective for preparing bis(3-chlorophenyl)-1H-1,2,3,4-tetrazole, and how do reaction parameters influence yield?

Answer:

- Key Methods :

- Condensation with Substituted Aldehydes : Reacting 4-amino-3,5-bis(halophenoxy)-1,2,4-triazole with 3-chlorobenzaldehyde in ethanol under reflux with glacial acetic acid as a catalyst (yield optimization via solvent choice and stoichiometry) .

- Cyclization via Sodium Azide : Utilizing triethyl orthoformate and sodium azide with Yb(OTf)₃ catalysis to form tetrazole rings from amines. This method achieves high regioselectivity but requires rigorous control of azide handling .

- Critical Parameters :

- Solvent : Ethanol or THF for solubility and stability of intermediates.

- Catalyst : Acidic conditions (e.g., glacial acetic acid) or rare-earth catalysts (e.g., Yb(OTf)₃) improve cyclization efficiency.

- Reaction Time : Prolonged reflux (4–6 hours) ensures complete conversion but risks decomposition.

Q. Which spectroscopic and crystallographic techniques are indispensable for characterizing bis(3-chlorophenyl)-tetrazole?

Answer:

- Spectroscopy :

- IR : Peaks at 1596–1604 cm⁻¹ confirm tetrazole ring vibration; C–Cl stretches appear at 700–750 cm⁻¹ .

- ¹H/¹³C NMR : Aromatic protons (δ 6.4–8.1 ppm) and tetrazole CH₂ groups (δ 2.8–4.3 ppm) resolve substitution patterns .

- Crystallography :

Advanced Research Questions

Q. How can computational modeling resolve contradictions in electronic property predictions for bis(3-chlorophenyl)-tetrazole?

Answer:

- DFT Studies :

- Charge Distribution : Cl substituents increase electron-withdrawing effects, lowering HOMO-LUMO gaps (ΔE ≈ 4.5–5.0 eV) and influencing reactivity .

- Tautomer Stability : Calculations predict 1H-tetrazole tautomer dominance (>90% stability) over 2H-forms due to Cl-phenyl steric hindrance .

- Validation : Cross-reference computed NMR shifts (e.g., GIAO method) with experimental data to resolve discrepancies in aromatic proton assignments .

Q. What strategies address conflicting biological activity data for bis(3-chlorophenyl)-tetrazole derivatives?

Answer:

- Case Study :

- Antimicrobial Activity : Inconsistent MIC values (e.g., 8–64 µg/mL) arise from substituent positioning (para vs. meta Cl) and assay conditions (e.g., broth dilution vs. agar diffusion) .

- Analgesic Activity : Cl substituents enhance activity (ED₅₀ ≈ 25 mg/kg) compared to NO₂ or H analogs, but dose-response curves must account for metabolic stability .

- Resolution :

- Dose Normalization : Express activity per molar concentration, not mass.

- Structural Analogues : Compare with 3,5-dichlorophenyl derivatives to isolate steric/electronic effects .

Q. How does bis(3-chlorophenyl)-tetrazole enhance the performance of graphene oxide (GO)-based energetic coordination polymers (ECPs)?

Answer:

- Coordination Chemistry :

- Metal Binding : Co(II)/Ni(II) centers coordinate with tetrazole N-atoms, forming layered ECPs (e.g., GO-Co-DBT). XRD confirms tetragonal symmetry (a = 8.2 Å, c = 6.7 Å) .

- Energetic Properties : GO stabilizes ECPs, reducing decomposition temperatures (Tdec ≈ 220°C vs. 250°C for non-GO analogs) and improving detonation velocity (D ≈ 7200 m/s) .

- Design Criteria :

- Ligand Rigidity : Bis(3-chlorophenyl) groups increase thermal stability but reduce solubility in polar solvents.

Key Notes

- Methodological Focus : Emphasized reproducible protocols (e.g., SHELX for crystallography, DFT for modeling).

- Contradictions Addressed : Highlighted variability in biological data and computational validation pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.